1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride

Hydrophilicity Solubility Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (CAS 486453-50-3) is the dihydrochloride salt form of 4-amino-1,2,3,4-tetrahydroisoquinoline (4-amino-THIQ), a bicyclic secondary amine with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.12 g/mol. The 4-amino-THIQ scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as the core for numerous biologically active natural products and clinically approved drugs targeting neurological disorders and cancer.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
CAS No. 486453-50-3
Cat. No. B1505874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride
CAS486453-50-3
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2CN1)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H
InChIKeyJCLPXQYPOXVXBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (CAS 486453-50-3): A 4-Amino-THIQ Scaffold for CNS-Focused Medicinal Chemistry


1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (CAS 486453-50-3) is the dihydrochloride salt form of 4-amino-1,2,3,4-tetrahydroisoquinoline (4-amino-THIQ), a bicyclic secondary amine with the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.12 g/mol . The 4-amino-THIQ scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as the core for numerous biologically active natural products and clinically approved drugs targeting neurological disorders and cancer [1]. This specific salt form is utilized as a versatile building block for the synthesis of more complex molecules and as a probe in biological mechanism studies, with a typical commercial purity specification of ≥95% . The amine group at the 4-position provides a key functional handle for further derivatization, distinguishing it from the parent THIQ scaffold.

Why Substituting 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride with a Generic THIQ Analog Risks Experimental Failure


The 4-amino substitution in 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (CAS 486453-50-3) fundamentally alters both the chemical reactivity and biological profile of the THIQ scaffold compared to its unsubstituted or differently substituted analogs [1]. Structure-Activity Relationship (SAR) studies demonstrate that modifications to the THIQ core—particularly at the 1- and 4-positions—lead to vastly different biological activities and receptor selectivities [1]. For instance, 4-aryl substituted THIQs have been designed as dopamine receptor ligands, while 4-substituted analogs like nomifensine exhibit a distinct pharmacological profile as dopamine uptake inhibitors [1]. Substituting this specific 4-amino building block with a generic THIQ or a different amino-THIQ isomer (e.g., 5,6,7,8-tetrahydroisoquinolin-4-amine) can result in the failure to produce the intended target molecule, loss of desired biological activity, or the introduction of unwanted off-target effects, thereby compromising the validity of downstream SAR and preclinical studies.

Quantitative Evidence for 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride Differentiation


Enhanced Hydrophilicity and Hydrogen Bonding Capacity vs. Parent 1,2,3,4-Tetrahydroisoquinoline

The presence of the 4-amino group on the 1,2,3,4-tetrahydroisoquinoline scaffold significantly increases the compound's hydrophilicity and hydrogen bonding capacity compared to the unsubstituted parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ) [1]. This is a class-level inference based on the structural modification, where the addition of a primary amine introduces both hydrogen bond donor and acceptor functionalities, altering the molecule's physicochemical properties and its interaction with biological targets [1].

Hydrophilicity Solubility Medicinal Chemistry

Distinct Synthetic Utility as a Versatile 4-Amino Building Block vs. 5,6,7,8-Tetrahydroisoquinolin-4-amine

1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride (target) serves as a versatile building block for the synthesis of novel compounds, a role it shares with its close analog, 5,6,7,8-tetrahydroisoquinolin-4-amine (comparator) [1]. While both are 4-amino-THIQ isomers, the position of the fused benzene ring (1,2,3,4- vs. 5,6,7,8-) leads to different electronic and steric environments. Cross-study comparison of vendor offerings and synthetic literature indicates that the 1,2,3,4-isomer is more frequently cited as a precursor for CNS-targeted compounds, whereas the 5,6,7,8-isomer is noted for its use in CXCR4 antagonist development .

Organic Synthesis Medicinal Chemistry Building Block

Improved Handling and Stability vs. Free Base 1,2,3,4-Tetrahydroisoquinolin-4-amine

The dihydrochloride salt form (CAS 486453-50-3) offers superior long-term stability and ease of handling compared to the free base, 1,2,3,4-tetrahydroisoquinolin-4-amine (CAS 681448-81-7) . While specific quantitative stability data under identical conditions is not available in the public domain, it is a well-established principle in chemical procurement that amine salts are generally less prone to oxidation and have lower vapor pressure, reducing degradation and facilitating accurate weighing in laboratory settings.

Chemical Stability Formulation Storage

Optimal Application Scenarios for 1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride Based on Quantitative Evidence


CNS Drug Discovery: Synthesis of Dopaminergic and Serotonergic Ligands

This 4-amino-THIQ dihydrochloride is the optimal starting material for synthesizing novel dopamine receptor ligands, a key area in CNS drug discovery [1]. Its 4-amino group provides a crucial synthetic handle for introducing diverse aromatic moieties (e.g., via reductive amination or amide coupling) to create 4-aryl substituted THIQs, which have been specifically designed as probes for dopamine receptors [1]. The enhanced hydrophilicity of the salt form simplifies reaction setup and purification compared to the free base .

Medicinal Chemistry SAR Studies on THIQ Scaffolds

In Structure-Activity Relationship (SAR) programs focused on the THIQ scaffold, this compound serves as a critical, defined building block. Its use ensures that the observed biological activity can be directly attributed to modifications at the 4-position [1]. This is in contrast to using a generic THIQ core, where the point of substitution and subsequent biological effect would be ambiguous, leading to flawed SAR interpretations [1]. The dihydrochloride salt ensures consistent stoichiometry and purity, reducing experimental noise in biological assays .

Development of Long-Term and Reproducible Chemical Synthesis Protocols

For process chemists and academic labs establishing robust, reproducible synthetic procedures, the dihydrochloride salt form is the superior choice over the free base [1]. Its greater stability under standard storage conditions minimizes the risk of reagent degradation, a common source of yield variation and failed reactions when using amine free bases. This reduces the need for time-consuming reagent re-purification and ensures that a multi-step synthesis can be reliably executed over extended periods, thereby safeguarding project timelines and research investment.

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